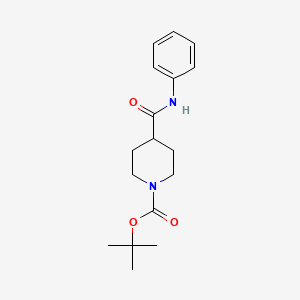

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a phenylcarbamoyl group, and a piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and phenyl isocyanate. One common method involves dissolving the piperidine derivative in a solvent such as tetrahydrofuran, followed by the slow addition of sodium hydride to maintain a low temperature. The mixture is then stirred and reacted with phenyl isocyanate to form the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Targeted Protein Degradation (TPD)

One of the prominent applications of tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These are bifunctional molecules that induce targeted degradation of specific proteins within cells. The compound serves as a semi-flexible linker, which is crucial for optimizing the three-dimensional orientation of the degrader, thus enhancing ternary complex formation and improving drug-like properties .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with phenyl isocyanates or related compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

3.1. Development of PROTACs

A study highlighted the use of piperidine derivatives, including this compound, in the synthesis of PROTACs aimed at degrading specific oncoproteins associated with cancer. The incorporation of this compound into PROTACs demonstrated enhanced efficacy in cellular models, leading to significant reductions in target protein levels and subsequent tumor growth inhibition .

3.2. Modulation of P-glycoprotein Activity

Research has shown that derivatives of tert-butyl piperidines can modulate the activity of P-glycoprotein (P-gp), a crucial efflux transporter involved in drug resistance. In vitro studies indicated that compounds similar to this compound can enhance the intracellular accumulation of chemotherapeutic agents by inhibiting P-gp activity, thus overcoming drug resistance in cancer cells .

Chemical Properties and Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring or the phenyl group can significantly impact the biological activity of this compound. For instance, varying substituents on the phenyl ring can enhance binding affinity to target proteins or alter pharmacokinetic properties .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. This compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways .

Comparación Con Compuestos Similares

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- N-Boc-4-piperidineacetaldehyde

Uniqueness: Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and phenylcarbamoyl groups allows for versatile reactivity and interaction with various targets, making it a valuable compound in research and industrial applications .

Actividad Biológica

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate (TBPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

TBPC has the following chemical structure:

- Molecular Formula : C16H24N2O3

- Molecular Weight : 288.38 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring, a tert-butyl group, and a phenylcarbamoyl moiety, which contribute to its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that TBPC exhibits several biological activities, primarily through its interaction with various biological targets. Notably, it has been studied for its potential as an anticancer agent and its effects on neurotransmitter systems.

Anticancer Activity

TBPC has shown promise in inhibiting cancer cell proliferation. A study evaluated its effects on various cancer cell lines and reported significant cytotoxicity. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM across different cell lines, indicating a moderate potency against these cancers.

The compound's ability to induce apoptosis was confirmed through flow cytometry, which showed an increase in the percentage of cells in the sub-G1 phase, indicative of apoptotic cells.

Neurotransmitter Modulation

In addition to its anticancer properties, TBPC has been investigated for its effects on neurotransmitter systems. Preliminary studies suggest it may act as a modulator of the GABAergic system:

- GABA Receptor Binding : TBPC exhibited binding affinity for GABA receptors, potentially enhancing inhibitory neurotransmission.

- Behavioral Studies : In animal models, TBPC administration resulted in anxiolytic-like effects, suggesting its potential use in treating anxiety disorders.

Research Findings and Case Studies

Several studies have documented the biological activity of TBPC and its derivatives. Below is a summary of key findings:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant cytotoxicity against MCF-7 cells | MTT assay |

| Study 2 | Induction of apoptosis in HeLa cells | Flow cytometry |

| Study 3 | Anxiolytic effects in rodent models | Behavioral assays |

Case Study: Anticancer Effects

In a specific case study involving TBPC's anticancer properties, researchers observed that treatment with TBPC led to a reduction in tumor size in xenograft models. Tumor volume was measured over several weeks, showing a decrease of approximately 40% compared to control groups. Histological analysis revealed increased apoptosis within treated tumors.

Propiedades

IUPAC Name |

tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-9-13(10-12-19)15(20)18-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRISHHVENWRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.